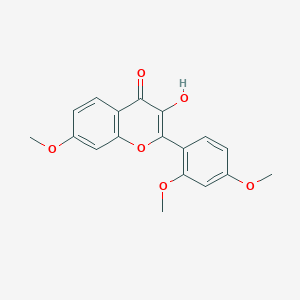

3-Hydroxy-2',4',7-trimethoxyflavone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,4-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-10-5-7-13(14(8-10)23-3)18-17(20)16(19)12-6-4-11(22-2)9-15(12)24-18/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSQIOPVWINXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C=C(C=C3)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350968 | |

| Record name | 3-Hydroxy-2',4',7-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263365-51-1 | |

| Record name | 3-Hydroxy-2',4',7-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation

3-Hydroxy-2',4',7-trimethoxyflavone is recognized as a naturally derived compound, although specific botanical sources are not extensively documented in readily available scientific literature. np-mrd.org Chemical vendor databases classify it as a natural product, often available as a purified standard for research purposes. nih.govabmole.com

The compound, identified by its CAS Number 263365-51-1, has been listed as a constituent in a doctoral thesis concerning a traditional Chinese medicine formula composed of Rosae Multiflorae Fructus and Lonicerae Japonicae Flos. hkbu.edu.hk However, detailed methodologies for its extraction and isolation from these or other specific plant species are not provided in the surveyed literature. The isolation of flavonoids from plant matrices typically involves extraction with solvents of varying polarities, followed by chromatographic techniques such as column chromatography (CC) and high-performance liquid chromatography (HPLC) to separate and purify individual compounds.

Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, NMR analysis would confirm the substitution pattern of the hydroxyl and methoxy (B1213986) groups on the flavone (B191248) backbone.

Table 1: Predicted NMR Signal Types for this compound

| Atom Type | Predicted Signal Characteristics | Structural Information Provided |

| ¹H NMR | ||

| Aromatic Protons | Multiple signals in the aromatic region (approx. 6.0-8.0 ppm) with specific splitting patterns (singlets, doublets, doublet of doublets). | Confirms the substitution pattern on the A and B rings. |

| Methoxy Protons | Three distinct singlets in the upfield region (approx. 3.8-4.0 ppm), each integrating to 3 protons. | Confirms the presence and chemical environment of the three methoxy groups at the C-2', C-4', and C-7 positions. |

| Hydroxyl Proton | A singlet, potentially broad, whose chemical shift can vary. | Confirms the presence of the C-3 hydroxyl group. |

| ¹³C NMR | ||

| Carbonyl Carbon | A signal in the downfield region (approx. >170 ppm). | Identifies the C-4 carbonyl carbon of the flavone core. |

| Aromatic/Olefinic Carbons | Numerous signals corresponding to the carbons of the aromatic rings and the C-2/C-3 double bond. | Maps the carbon skeleton of the entire molecule. |

| Methoxy Carbons | Three distinct signals in the aliphatic region (approx. 55-65 ppm). | Confirms the three methoxy carbons. |

Two-dimensional NMR techniques, such as HSQC and HMBC, would be essential to definitively assign each signal to a specific proton and carbon, confirming the precise 2'-, 4'-, and 7-methoxy substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is capable of providing highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.

For this compound, ESI-HRMS would be expected to detect the protonated molecule [M+H]⁺ and confirm its elemental composition as C₁₈H₁₆O₆. While detailed, published mass spectra and fragmentation studies for this specific isomer are not prevalent in the reviewed literature, the expected data can be summarized.

Table 2: Molecular Data for this compound from Mass Spectrometry

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₆ | nih.gov |

| Molecular Weight | 328.32 g/mol | nih.gov |

| Exact Mass | 328.09469 u | hkbu.edu.hk |

| Expected HRMS Ion | [M+H]⁺ at m/z 329.0998 | Calculated |

Further analysis using tandem MS (MS/MS) would involve fragmenting the parent ion to produce a characteristic pattern of daughter ions, providing additional structural confirmation by revealing the loss of methyl groups (CH₃) and carbon monoxide (CO), which is typical for flavonoids.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. While detailed interpretations are scarce, experimental ATR-IR and Raman spectra for this compound are noted as being available in the SpectraBase database. spectrabase.com The spectra would feature distinct bands corresponding to the key structural motifs of the molecule.

Table 3: Expected Vibrational Modes for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| Hydroxyl (O-H) | 3200 - 3600 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (in -OCH₃) | 2850 - 3000 | Stretching |

| Carbonyl (C=O) | 1610 - 1650 | Stretching (conjugated) |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-O (Ether & Phenol) | 1000 - 1300 | Stretching |

The exact position and intensity of these peaks provide a unique fingerprint for the compound, confirming the presence of the hydroxyl, carbonyl, methoxy, and aromatic ring functionalities.

X-ray Crystallography for Precise Structural Determination

Despite its power, a search of the published scientific literature and crystallographic databases did not yield any studies reporting the single-crystal X-ray structure of this compound. Therefore, precise experimental data on its solid-state conformation remains unavailable.

Chemical Synthesis and Derivatization Strategies

De Novo Chemical Synthesis of Flavones

The foundational synthesis of the flavone (B191248) core can be approached through several well-established pathways. These methods typically involve the construction of the characteristic C6-C3-C6 skeleton followed by cyclization to form the chromen-4-one system.

Several classical methods are cornerstones in the synthesis of flavones and their 3-hydroxy derivatives (flavonols).

The Baker–Venkataraman Rearrangement is a widely used method for synthesizing chromones and flavones. wikipedia.org The process begins with the acylation of a suitably substituted 2-hydroxyacetophenone (B1195853). For the target molecule, this would be 2-hydroxy-4,ω-dimethoxyacetophenone, which is acylated with 2,4-dimethoxybenzoyl chloride. The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone intermediate. nih.gov Subsequent acid-catalyzed cyclodehydration yields the flavone skeleton. wikipedia.orgnih.gov

The Algar–Flynn–Oyamada (AFO) Reaction is the most direct and common method for preparing 3-hydroxyflavones (flavonols). ajptonline.comsioc-journal.cnnih.gov This reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) precursor using hydrogen peroxide in an alkaline medium. nih.gov To synthesize 3-Hydroxy-2',4',7-trimethoxyflavone, the required precursor would be 2'-hydroxy-2,4,7,4'-tetramethoxychalcone. While the AFO reaction is straightforward, it can sometimes suffer from variable yields. ajptonline.com Modifications such as using phase transfer catalysis have been shown to improve reaction scope and efficiency. ajptonline.com

The Auwers Synthesis provides another route to flavonols. sioc-journal.cn This pathway involves the epoxidation of a 2'-hydroxychalcone, followed by a base-catalyzed rearrangement of the resulting epoxyketone to form the 3-hydroxyflavone (B191502) structure.

A comparison of these established pathways highlights their distinct approaches to constructing the flavonol framework.

Table 1: Comparison of Established Synthetic Pathways for Flavonols

| Synthetic Pathway | Precursor(s) | Key Reagents/Steps | Primary Product |

|---|---|---|---|

| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenone, Benzoyl chloride | 1. Acylation 2. Base-catalyzed rearrangement 3. Acid-catalyzed cyclization | Flavone (can be hydroxylated subsequently) |

| Algar-Flynn-Oyamada (AFO) Reaction | 2'-Hydroxychalcone | Alkaline hydrogen peroxide | 3-Hydroxyflavone (Flavonol) |

| Auwers Synthesis | 2'-Hydroxychalcone | 1. Epoxidation 2. Base-catalyzed rearrangement | 3-Hydroxyflavone (Flavonol) |

The oxidative cyclization of 2'-hydroxychalcones is a pivotal strategy for accessing flavones and is the central step in the AFO reaction. mdpi.com The biogenesis of these compounds involves the cyclization of 2'-hydroxychalcones, and this is mirrored in organic synthesis. mdpi.compreprints.org The synthesis of the necessary chalcone (B49325) precursor is typically achieved via a Claisen-Schmidt condensation between a substituted 2-hydroxyacetophenone and a substituted benzaldehyde. preprints.orgresearchgate.net

A variety of oxidizing agents beyond alkaline hydrogen peroxide can effect this transformation, often influencing the reaction's outcome and substrate compatibility. chemijournal.com

Iodine-based systems : A common and effective method involves heating the chalcone with iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO). scialert.net This system is also applicable to the synthesis of related heterocyclic systems. preprints.org

Selenium and Indium Reagents : Transition metals and other elements have been employed as catalysts. Reagents like selenium dioxide (SeO2) or silica (B1680970) gel-supported indium(III) halides can mediate the cyclization, often in high yields. chemijournal.com

Other Peroxides : Besides hydrogen peroxide, sodium perborate (B1237305) has been used, which can facilitate cyclization without the introduction of the 3-hydroxy group, leading to a flavone instead of a flavonol. chemijournal.com

The general mechanism for these cyclizations can involve an initial intramolecular Michael addition to form an enolate, which is then oxidized, or the isomerization of the chalcone to a flavanone (B1672756) intermediate, which is subsequently oxidized to the flavone. chemijournal.com

Table 2: Selected Reagents for Oxidative Cyclization of 2'-Hydroxychalcones

| Reagent System | Typical Conditions | Product Type |

|---|---|---|

| H₂O₂ / NaOH | Aqueous base, Room temperature | 3-Hydroxyflavone |

| I₂ / DMSO | Heat (e.g., 140 °C) | Flavone |

| SeO₂ | Heat | Flavone |

| InCl₃ / Silica gel | Heat (e.g., 130-140 °C) | Flavone |

In recent years, synthetic chemistry has increasingly focused on "green" methodologies that reduce waste, energy consumption, and the use of hazardous solvents. researchgate.net

Microwave-Assisted Synthesis has emerged as a powerful tool in flavonoid synthesis. thieme-connect.com The application of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. researchgate.netiosrphr.org For instance, the oxidative cyclization of chalcones to 3-hydroxyflavones with hydrogen peroxide, which might take several hours conventionally, can be completed in minutes under microwave conditions. chemijournal.comiosrphr.org

Solvent-Free or Alternative Solvent Systems represent another green approach. Reactions can be conducted under solvent-free conditions, often using a mineral support like alumina, coupled with microwave irradiation. researchgate.net The use of water as a solvent, under aerobic conditions, has also been reported for the synthesis of flavonols from 2'-hydroxyacetophenones and benzaldehydes, presenting a highly environmentally benign option. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-Hydroxyflavones

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Hours iosrphr.org | Minutes chemijournal.comiosrphr.org |

| Energy Consumption | Higher | Lower |

| Yield | Often moderate to good | Often good to excellent iosrphr.org |

| Environmental Impact | Higher solvent use, longer heating | Reduced solvent use, rapid heating |

Advanced and Stereoselective Synthesis Techniques for Flavonoid Analogues

While this compound is an achiral molecule, the broader flavonoid family includes many chiral compounds of significant biological interest. Advanced synthetic methods have been developed to control the stereochemistry during synthesis, yielding enantiomerically pure or enriched flavonoid analogues. jazindia.comdntb.gov.ua

Stereoselective synthesis is a critical tool for obtaining compounds with high enantiomeric purity. mdpi.comresearchgate.net

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org In flavonoid synthesis, chiral auxiliaries like (S,S)-(+)-pseudoephedrine or imidazolidinones can be used. nih.gov For example, an arylacetamide derived from pseudoephedrine can undergo an asymmetric aldol (B89426) reaction to introduce chirality, which is then carried through to form an isoflavanone (B1217009) with high enantiomeric purity. nih.gov

Organometallic catalysis offers another powerful avenue for asymmetric flavonoid synthesis. mdpi.com Catalytic systems based on metals like palladium have been used to promote stereoselective reactions. For instance, palladium(II)-pyridinooxazoline catalysis has been employed for the conjugate addition of arylboronic acids to chromones, enabling the synthesis of chiral flavonoid structures. mdpi.com

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations, often with excellent enantiomeric purity. dntb.gov.uamdpi.com The natural biosynthesis of flavonoids is an entirely enzymatic process, starting from amino acids like L-phenylalanine. mdpi.com

In the laboratory, biocatalytic methods can be applied to produce chiral flavonoids. This can involve several strategies:

Kinetic Resolution : Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically pure substrate or the isolation of the chiral product.

Asymmetric Synthesis : Enzymes can catalyze reactions that create a new chiral center with high stereoselectivity.

Biomimetic Approaches : These strategies mimic biological pathways. An example is the asymmetric coupling of 2-hydroxychalcones driven by visible light, which represents a biomimetic approach to chiral flavonoids. mdpi.comresearchgate.net

These advanced methods are essential for accessing specific stereoisomers of flavonoid analogues, which is often crucial for studying and optimizing biological activity. nih.gov

Asymmetric Transfer Hydrogenation and Dynamic Kinetic Resolution

Asymmetric transfer hydrogenation (ATH) and dynamic kinetic resolution (DKR) are powerful techniques in modern organic synthesis for producing chiral compounds with high enantioselectivity. dicp.ac.cnresearchgate.netresearchgate.net In the context of flavonoids, these methods are instrumental in the synthesis of specific stereoisomers, which can exhibit distinct biological activities.

Dynamic kinetic resolution is a process that allows for the conversion of a racemic mixture into a single enantiomer of a product, theoretically achieving a 100% yield. acs.org This is accomplished by combining a rapid racemization of the starting material with a stereoselective reaction. For flavonoids, racemization can be promoted by a base-catalyzed retro-oxa-Michael addition, which facilitates the interconversion of stereoisomers. dicp.ac.cnacs.org

A notable application of these principles is the ruthenium-catalyzed asymmetric transfer hydrogenation of 2,3-disubstituted flavanones. dicp.ac.cn This reaction, performed under basic conditions, leverages a combination of dynamic kinetic resolution and retro-oxa-Michael addition to generate chiral flavanols with three contiguous stereocenters, achieving excellent enantioselectivities and diastereoselectivities. dicp.ac.cn The process involves the simultaneous racemization of two stereogenic centers, coupled with a highly enantioselective ketone transfer hydrogenation step. dicp.ac.cn

Similarly, a palladium-catalyzed asymmetric allylic alkylation of 2,3-disubstituted flavonoids, combined with a base-promoted retro-oxa-Michael addition, has been used to achieve dynamic kinetic resolution. acs.org This method allows for the construction of two adjacent stereocenters, including a quaternary stereocenter, with high enantioselectivity. acs.org

Table 1: Asymmetric Transfer Hydrogenation and Dynamic Kinetic Resolution of Flavonoids

| Method | Catalyst | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium | Combination of DKR and retro-oxa-Michael addition | Chiral flavanols with three contiguous stereocenters | dicp.ac.cn |

| Asymmetric Allylic Alkylation | Palladium | Base-promoted retro-oxa-Michael addition for racemization | Flavonoids with two contiguous stereocenters | acs.org |

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of derivatives of this compound are driven by the goal of improving its biological activity and understanding the relationship between its structure and function.

Targeted Structural Modifications for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the modification of a lead compound to enhance its therapeutic properties. oncodesign-services.com For flavonoids like this compound, SAR studies involve systematically altering the molecular structure and assessing the impact on biological activity.

Key structural features of flavonoids that are often modified include the number and position of hydroxyl and methoxy (B1213986) groups. For instance, the presence of hydroxyl groups at specific positions can be crucial for antioxidant activity, while methoxy groups can influence lipophilicity and membrane permeability. Studies have shown that the substitution pattern on the A and B rings of the flavone scaffold significantly affects its biological effects. nih.gov For example, the presence of electron-withdrawing groups like halogens or electron-donating groups like hydroxyl or methoxy groups can modulate the activity. nih.govpreprints.org

In a study focused on reversing drug resistance, derivatives of 3',4',7-trimethoxyflavone were synthesized with modifications at the C-5 position. researchgate.netnih.gov The introduction of a hydroxyl group at C-5, yielding 5-hydroxy-3',4',7-trimethoxyflavone (B1587989), resulted in a stronger reversal effect on drug resistance compared to the parent compound. nih.govelsevierpure.com

Synthesis of Methylated and Hydroxylated Flavone Analogues

The synthesis of methylated and hydroxylated analogues of flavones is a common strategy to explore SAR. iiarjournals.orgiiarjournals.org The degree and position of methylation and hydroxylation can profoundly influence the biological properties of the resulting compounds.

A general synthetic route to produce various methoxyflavones and hydroxyflavones often starts from substituted 2'-hydroxyacetophenones and benzoic acids. iiarjournals.orgiiarjournals.org For example, 5,3',4'-trimethoxyflavone can be synthesized and subsequently demethylated to yield 5,3',4'-trihydroxyflavone. iiarjournals.orgiiarjournals.org The synthesis of 5,7-dihydroxyflavones and their O-methylated analogs has also been reported to investigate their anti-inflammatory activity. koreascience.kr These studies help to elucidate the importance of specific substitution patterns for biological efficacy. For instance, the antiproliferative activity of flavones has been linked to the presence of 5,4'- and 3',4'-dihydroxyl moieties. iiarjournals.org

Strategies for Introducing Halogenated or Glycosylated Moieties

Halogenation:

The introduction of halogen atoms into the flavonoid scaffold is a strategy to enhance biological activity. researchgate.netsci-hub.se Halogenation can alter the electronic properties and lipophilicity of the molecule, potentially leading to improved interactions with biological targets. researchgate.net Halogenated flavones can be synthesized by using already halogenated starting materials or by direct halogenation of the flavone core, though the latter can present selectivity challenges. researchgate.net For example, brominated and chlorinated flavonoids have been prepared using sodium halides, hydrogen peroxide, and acetic acid. researchgate.net

Glycosylation:

Glycosylation, the attachment of sugar moieties, is another important derivatization strategy. researchgate.netijper.orgnih.gov This modification can significantly increase the solubility, stability, and bioavailability of flavonoids. ijper.org Several strategies for flavonoid glycosylation exist, including:

Glycosylation of starting reagents: The sugar group is introduced into one of the initial reactants before the flavonoid skeleton is assembled. nih.gov

Glycosylation of intermediate products: Glycosylation is performed on an intermediate compound during the synthesis. nih.gov

Glycosylation of the final product: The sugar moiety is attached to the fully formed flavonoid aglycone. nih.gov

Chemical methods for glycosylation, such as the Koenigs-Knorr reaction, are often employed. nih.gov For example, 3,7-dihydroxyflavone (B191072) has been glycosylated using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the glucose donor to yield glycosylated products. nih.gov Enzymatic and microbial methods also offer highly regioselective and efficient alternatives for flavonoid glycosylation. mdpi.com

Table 2: Derivatization Strategies for Flavonoids

| Derivatization Strategy | Reagents/Methods | Purpose | Reference |

|---|---|---|---|

| Halogenation | Sodium halides, H₂O₂, Acetic Acid | Enhance biological activity, alter lipophilicity | researchgate.net |

| Glycosylation | Koenigs-Knorr reaction, Enzymatic methods | Increase solubility, stability, and bioavailability | nih.govmdpi.com |

Biosynthesis and Biotechnological Production of Flavonoids

Elucidation of Plant Flavonoid Biosynthetic Pathways

The construction of the characteristic C6-C3-C6 backbone of all flavonoids is a result of the convergence of two major metabolic pathways originating from primary metabolism.

The biosynthesis of the B-ring and the three-carbon bridge (C3) of the flavonoid skeleton begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. wikipedia.org This pathway, starting from the primary metabolites phosphoenolpyruvate (B93156) and erythrose 4-phosphate, is crucial for producing aromatic amino acids in plants and microorganisms. ebi.ac.uk

The general phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA in a series of three enzymatic steps:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to produce cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, then hydroxylates cinnamic acid to form p-coumaric acid. nih.gov

4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. nih.gov

This activated molecule, p-coumaroyl-CoA, serves as the primary precursor for the B-ring and C-ring of a vast array of flavonoids, including the foundational structure of 3-Hydroxy-2',4',7-trimethoxyflavone.

The A-ring of the flavonoid structure is derived from the acetate (B1210297) pathway. Specifically, three molecules of malonyl-CoA are required. Malonyl-CoA is produced via the carboxylation of acetyl-CoA, a central hub in cellular metabolism, by the enzyme acetyl-CoA carboxylase (ACC) . These three malonyl-CoA units serve as the building blocks that are condensed with p-coumaroyl-CoA to initiate the formation of the flavonoid skeleton.

Following the synthesis of the precursors, a series of key enzymes constructs and modifies the flavonoid backbone. While the specific enzymes that produce the exact substitution pattern of this compound are not characterized in scientific literature, the synthesis can be inferred to proceed through the action of the following enzyme classes:

Chalcone (B49325) Synthase (CHS): This is the first committed enzyme in the flavonoid pathway. It catalyzes the sequential condensation of three malonyl-CoA molecules with one molecule of p-coumaroyl-CoA to form naringenin (B18129) chalcone. wikipedia.org CHS is a key rate-limiting enzyme, controlling the carbon flux into the flavonoid pathway. nih.gov

Chalcone Isomerase (CHI): Naringenin chalcone is rapidly isomerized into the flavanone (B1672756) naringenin. This reaction can occur spontaneously but is significantly accelerated by the enzyme Chalcone Isomerase (CHI). wikipedia.org Naringenin is a critical branch-point intermediate for numerous flavonoid classes.

Flavonol Synthase (FLS): To achieve the 3-hydroxy group characteristic of flavonols (the class to which this compound belongs), the flavanone precursor must first be hydroxylated at the C3 position. This is typically accomplished in two steps. First, Flavanone 3-hydroxylase (F3H) converts a flavanone (like naringenin) into a dihydroflavonol (like dihydrokaempferol). Subsequently, Flavonol Synthase (FLS) , a 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C2 and C3, creating the flavonol core structure, such as kaempferol (B1673270) (3,5,7,4'-tetrahydroxyflavone). nih.gov

O-Methyltransferases (OMTs): The final defining features of this compound are its three methoxy (B1213986) groups at positions 2', 4', and 7. These modifications are catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . wikipedia.orgmdpi.comqmul.ac.uk These enzymes transfer a methyl group from the donor molecule SAM to a specific hydroxyl group on the flavonoid ring. The biosynthesis of this specific compound would require one or more highly regioselective OMTs capable of methylating the hydroxyl groups at the 2', 4', and 7 positions of a polyhydroxylated flavonol precursor. The exact OMTs involved in the biosynthesis of this compound have not yet been identified.

The entire pathway is regulated at the transcriptional level by complexes of transcription factors, primarily from the MYB, bHLH, and WD40 protein families, which coordinate the expression of the biosynthetic genes in response to developmental and environmental cues.

Metabolic Engineering for Enhanced Flavone (B191248) Production

Producing rare flavonoids like this compound through extraction from natural sources, if any are found, is often impractical due to low abundance. Metabolic engineering of microorganisms offers a promising alternative for sustainable and scalable production.

The heterologous production of this compound would first involve establishing a biosynthetic pathway to a suitable flavonol precursor in a microbial host such as Escherichia coli or Saccharomyces cerevisiae. This foundational pathway would require the expression of genes encoding the core enzymes.

Table 1: Hypothetical Metabolic Engineering Strategy for this compound Production in E. coli

| Step | Engineering Target | Required Enzymes (Genes) | Precursor | Product |

|---|---|---|---|---|

| 1 | Phenylalanine to p-Coumaric Acid | Tyrosine Ammonia Lyase (TAL) or Phenylalanine Ammonia Lyase (PAL) & Cinnamate 4-Hydroxylase (C4H) | L-Tyrosine or L-Phenylalanine | p-Coumaric Acid |

| 2 | Activation of Precursor | 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid | p-Coumaroyl-CoA |

| 3 | Flavonol Backbone Synthesis | Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Flavonol Synthase (FLS) | p-Coumaroyl-CoA + 3x Malonyl-CoA | Kaempferol |

The primary challenge in this strategy is the identification and characterization of the specific OMTs that can catalyze the required methylations at the 2', 4', and 7 positions. This would likely involve bioprospecting genes from plants known to produce polymethoxylated flavonoids and testing their activity on the flavonol precursor. tandfonline.com

Once a complete pathway is constructed, its efficiency is often limited by metabolic imbalances, the accumulation of toxic intermediates, or the depletion of essential precursors. To enhance the yield of the target flavone, several optimization strategies are employed.

Gene Dosage Tuning: The expression levels of each heterologous gene must be carefully balanced. For instance, the expression of OMTs would need to be matched to the production rate of the flavonol substrate. This can be achieved by using plasmids with different copy numbers or promoters of varying strengths to fine-tune the transcription rate of each gene. This prevents the buildup of any single intermediate and ensures a smooth metabolic flow towards the final product.

Metabolic Flux Analysis: This powerful technique is used to map the flow of carbon and energy through the cell's metabolic network. By analyzing the flux, researchers can identify bottlenecks in precursor supply. For flavonoid production, the availability of malonyl-CoA (for the A-ring) and the methyl donor S-adenosylmethionine (SAM) for the OMTs are often limiting factors. Flux analysis can pinpoint specific native enzymes in the host's central metabolism that should be upregulated or downregulated to divert more carbon toward these crucial precursors, thereby boosting the final product titer.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-phenylalanine |

| Phosphoenolpyruvate |

| Erythrose 4-phosphate |

| Cinnamic acid |

| p-Coumaric acid |

| p-Coumaroyl-CoA |

| Acetyl-CoA |

| Malonyl-CoA |

| Naringenin Chalcone |

| Naringenin |

| Dihydrokaempferol |

| Kaempferol |

Chassis Organism Selection and Optimization

The selection and optimization of a suitable microbial host, or "chassis," is a critical step in the biotechnological production of flavonoids. Microorganisms offer several advantages over traditional plant extraction, including faster growth rates, simpler genetic manipulation, and the potential for large-scale, controlled fermentation. nih.gov The most commonly used chassis organisms for flavonoid production are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govfrontiersin.org

Escherichia coli is a well-characterized prokaryotic host with a vast array of available genetic tools, making it a popular choice for pathway engineering. nih.gov Researchers have successfully engineered E. coli to produce a variety of flavonoids by introducing the necessary biosynthetic genes from plants. nih.govnih.gov However, challenges can arise, such as the proper folding and activity of plant-derived enzymes, particularly cytochrome P450s, which often require a eukaryotic host for full functionality. nih.gov

Saccharomyces cerevisiae, a eukaryotic yeast, is often preferred for its ability to express complex plant enzymes and its "Generally Recognized as Safe" (GRAS) status, which is advantageous for producing compounds intended for human consumption. bohrium.com Other yeasts like Pichia pastoris, Yarrowia lipolytica, and filamentous fungi such as Aspergillus niger have also been explored as potential chassis organisms for flavonoid production. frontiersin.orgbiotechrep.ir

Optimization of the chosen chassis is crucial for maximizing flavonoid yield. Key strategies include:

Increasing Precursor Supply: Flavonoid biosynthesis relies on the availability of precursor molecules like malonyl-CoA and p-coumaroyl-CoA. mdpi.com Metabolic engineering efforts often focus on upregulating the pathways that produce these precursors and downregulating competing pathways. frontiersin.org For example, overexpressing the acetyl-CoA carboxylase (ACC) gene can increase the intracellular pool of malonyl-CoA. nih.gov

Balancing Pathway Gene Expression: The expression levels of the introduced biosynthetic genes must be carefully balanced to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux towards the final product. frontiersin.org This can be achieved through the use of promoters with varying strengths and by optimizing gene copy numbers. bohrium.com

Host Genome Modifications: Deleting non-essential genes that divert resources away from the desired pathway can also enhance production. biotechrep.ir

A recent study reported the use of Deinococcus sp. 43, a bacterium isolated from the Ginkgo rhizosphere, for the production of flavonoids. Whole-genome sequencing of this strain revealed the presence of genes for flavonoid anabolism, and it was shown to produce quercetin. nih.gov This highlights the potential of exploring novel microorganisms as chassis for flavonoid synthesis.

Synthetic Biology Approaches for Novel Flavonoid Structures

Synthetic biology offers powerful tools to not only produce known flavonoids but also to generate novel structures with potentially enhanced or new biological activities. These approaches often involve the combination of genes from different organisms and the modification of existing enzymes.

Combinatorial Biosynthesis and Genetic Circuits

Combinatorial biosynthesis involves assembling biosynthetic pathways with enzymes from different sources to create new combinations and, consequently, new molecules. acs.orgfrontiersin.org This "mix-and-match" approach allows for the production of "unnatural" flavonoids that are not found in nature. acs.org By introducing a set of core flavonoid biosynthetic genes into a microbial host, a platform is created that can be further modified with various tailoring enzymes, such as methyltransferases, glycosyltransferases, and hydroxylases, to generate a diverse library of flavonoid derivatives. acs.org

Genetic circuits are another key tool in synthetic biology for controlling metabolic pathways. These are networks of interacting genes and regulatory elements that can be designed to respond to specific intracellular or extracellular signals. biotechrep.ir For example, a biosensor can be engineered to detect the accumulation of a pathway intermediate and, in response, upregulate or downregulate the expression of specific enzymes to maintain metabolic balance and optimize production. frontiersin.org Naringenin-responsive genetic circuits, for instance, have been developed to control gene expression in probiotics. asm.org These circuits can be engineered to regulate the expression of genes involved in flavonoid biosynthesis, leading to enhanced production. biotechrep.ir

Directed Evolution and Enzyme Engineering for Specific Flavones

Directed evolution is a powerful technique used to improve the properties of enzymes, such as their activity, stability, and substrate specificity. fidaf.it This process mimics natural evolution in the laboratory by generating a large library of enzyme variants through random mutagenesis, followed by screening for the desired trait. fidaf.it This approach is particularly useful when the precise relationship between an enzyme's structure and its function is not fully understood. fidaf.it

Rational design, on the other hand, involves making specific, targeted changes to an enzyme's amino acid sequence based on knowledge of its three-dimensional structure and catalytic mechanism. biotechrep.ir For example, site-directed mutagenesis can be used to alter the active site of an enzyme to favor the production of a specific flavone. One study demonstrated that introducing seven specific amino acid substitutions into flavanone 3β-hydroxylase (FHT) resulted in a near-complete switch in its activity to that of a flavone synthase I (FNS I). nih.gov

By applying these enzyme engineering techniques, researchers can tailor the properties of key enzymes in the flavonoid biosynthetic pathway to enhance the production of specific compounds like this compound. For instance, a flavone synthase could be engineered to have a higher affinity for a specific flavanone precursor, or a methyltransferase could be modified to specifically add a methyl group at a desired position on the flavonoid scaffold. These approaches hold significant promise for the efficient and targeted synthesis of both known and novel flavonoids.

Molecular and Cellular Mechanisms of Biological Activities

Anti-Inflammatory Mechanisms Investigated for Flavones

Flavonoids, including 3-Hydroxy-2',4',7-trimethoxyflavone, are recognized for their potential to mitigate inflammatory responses through various mechanisms.

Research has demonstrated that certain trimethoxyflavone derivatives can influence the production of key inflammatory molecules. For instance, 5-hydroxy-3′,4′,7-trimethoxyflavone has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. documentsdelivered.comresearchgate.net In the same cell line, it also demonstrated a slight reduction in prostaglandin (B15479496) E2 (PGE2) levels. documentsdelivered.comresearchgate.net Another related compound, 2',4',7-trimethoxyflavone, was found to be a potent inhibitor of PGE2 production in LPS-treated RAW 264.7 cells. nih.gov

Table 1: Effect of 5-Hydroxy-3′,4′,7-trimethoxyflavone on Pro-inflammatory Mediators in LPS-induced RAW 264.7 Macrophages

| Mediator | Effect |

| Nitric Oxide (NO) | Significant inhibition |

| Prostaglandin E2 (PGE2) | Slight reduction |

The expression of inflammatory cytokines is a critical aspect of the inflammatory cascade. Studies on related trimethoxyflavones have shown a clear modulatory effect. 5-hydroxy-3′,4′,7-trimethoxyflavone was observed to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a concentration-dependent manner in LPS-stimulated RAW 264.7 macrophages. documentsdelivered.comresearchgate.netmedchemexpress.com Similarly, 3,5,7-trimethoxyflavone (B1676842) has been shown to suppress the expression of IL-1β, IL-6, and IL-8 in TNF-α stimulated normal human dermal fibroblasts. mdpi.com Other polymethoxyflavones have also been reported to downregulate the gene expression of pro-inflammatory cytokines like IL-1α, IL-1β, TNF-α, and IL-6. nih.gov

Table 2: Impact of Hydroxy-trimethoxyflavones on Pro-inflammatory Cytokine Expression

| Compound | Cell Line | Stimulant | Cytokines Inhibited |

| 5-Hydroxy-3′,4′,7-trimethoxyflavone | RAW 264.7 macrophages | LPS | TNF-α, IL-6, IL-1β |

| 3,5,7-Trimethoxyflavone | Normal human dermal fibroblasts | TNF-α | IL-1β, IL-6, IL-8 |

The anti-inflammatory actions of flavones are often mediated through the regulation of critical signaling pathways. Natural flavones can regulate pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. encyclopedia.pub The Nrf2 pathway is a key regulator of cellular redox homeostasis and can suppress the NF-κB pathway, which in turn reduces the levels of pro-inflammatory cytokines. encyclopedia.pub In TNF-α-stimulated normal human dermal fibroblasts, 3,5,7-trimethoxyflavone was found to diminish the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38. mdpi.com This suggests that the compound can interfere with MAPK signaling, a central pathway in controlling inflammatory responses. mdpi.com

The inhibition of enzymes involved in the inflammatory process is another important mechanism. Research has shown that 5-hydroxy-3′,4′,7-trimethoxyflavone can significantly reduce the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 cells, indicating that its inhibitory action occurs at the transcriptional level. documentsdelivered.comresearchgate.netmedchemexpress.com Molecular docking studies have further suggested that this compound can interact with key residues in the active sites of iNOS and COX-2. documentsdelivered.comresearchgate.net Another related compound, 2',4',7-trimethoxyflavone, has been identified as a phospholipase A2 (PLA2) inhibitor. nih.gov

Table 3: Enzyme Inhibition by Hydroxy-trimethoxyflavones

| Compound | Enzyme | Effect | Cell Line |

| 5-Hydroxy-3′,4′,7-trimethoxyflavone | iNOS | Reduced mRNA expression | RAW 264.7 |

| 5-Hydroxy-3′,4′,7-trimethoxyflavone | COX-2 | Reduced mRNA expression | RAW 264.7 |

| 2',4',7-Trimethoxyflavone | PLA2 | Inhibition | Not specified |

Anticancer Mechanisms and Cellular Targets for Flavones

In addition to their anti-inflammatory properties, flavones, including this compound, have been investigated for their potential anticancer activities.

A key mechanism of anticancer agents is the induction of programmed cell death, or apoptosis, in cancer cells. Studies on 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) have demonstrated its ability to inhibit the proliferation of human breast cancer cell line MCF-7. nih.gov This compound was shown to induce apoptosis, as evidenced by Annexin V-Cy3 staining and DNA damage observed through comet assays. nih.gov The pro-apoptotic effects of HTMF were associated with the modulation of apoptotic markers, including the upregulation of p53 and Bax, and the downregulation of Bcl-2, leading to the cleavage of PARP. nih.gov Furthermore, in silico studies suggest that HTMF can inhibit the interaction between MDM2 and p53, which would stabilize p53 and promote apoptosis. nih.gov Other research has also highlighted the potential of hydroxy and methoxy-substituted flavones to induce apoptosis in breast cancer cells, with signs like cell membrane blebbing, shrinkage, and fragmentation being observed. preprints.org

Table 4: Anticancer Effects of 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) on MCF-7 Breast Cancer Cells

| Mechanism | Observation |

| Cell Proliferation | Inhibition |

| Apoptosis Induction | Confirmed by Annexin V-Cy3 staining and comet assay |

| Apoptotic Markers | Modulation of p53, Bax, Bcl-2, and cleaved PARP |

| Molecular Target | Potential inhibition of MDM2-p53 interaction |

Autophagy Modulation in Cancer Cells

Autophagy is a cellular process of self-digestion, where the cell degrades its own components. In cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death. Some flavonoids have been shown to induce autophagy-mediated cell death in cancer cells. For instance, treatment with certain chemotherapeutic agents can induce autophagy-mediated cell death by blocking the activity of mTOR, a key regulator of cell growth and metabolism. nih.gov The activation of the ERK pathway can also play a vital role in cell cycle arrest and apoptosis, suggesting that inducing autophagy can be a promising anticancer strategy. jcancer.org While direct studies on this compound's specific role in autophagy are not extensively detailed in the provided results, the known actions of similar flavonoids suggest this is a plausible mechanism of its anticancer activity. The induction of apoptosis, a form of programmed cell death, has been observed with the related compound 7,3',4'-Tri-O-methylluteolin in MCF-7 breast cancer cells. medchemexpress.com

Interaction with Signaling Pathways (e.g., PI3K-Akt, FoxO, cAMP, Akt/AMPK)

The phosphoinositide 3-kinase (PI3K)-AKT pathway is a crucial signaling network that is frequently overactive in human cancers, promoting cell growth, proliferation, and survival. nih.gov Several flavonoids have been shown to exert their anticancer effects by inhibiting this pathway. For example, myricetin (B1677590) induces apoptosis and autophagy in gastric cancer cells by inhibiting the PI3K/Akt/mTOR pathway. encyclopedia.pub Similarly, other flavonoids have been found to modulate the PI3K/Akt pathway, leading to reduced tumor cell growth and survival. nih.govmdpi.com The Akt/mTOR signaling pathway is a known modulator of autophagy in gastric cancer cells. nih.gov Polymethoxyflavones (PMFs), a class of flavonoids that includes this compound, are known to block the PI3K/Akt/mTOR signaling pathway. sciopen.com These compounds can also suppress cancer cell migration and invasion by blocking the PI3K/AKT and NF-κB/STAT3 signaling pathways. researchgate.net Furthermore, flavonoids have been shown to modulate other pathways like the cAMP and AMPK signaling pathways, which are involved in various cellular processes, including metabolism and cell growth. researchgate.net

Inhibition of Efflux Pumps (e.g., Breast Cancer Resistance Protein (BCRP)/ATP-binding cassette subfamily G member 2 (ABCG2)) in Drug Resistance

Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, and the overexpression of efflux pumps like the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2), is a major cause. nih.gov These pumps actively transport anticancer drugs out of cancer cells, reducing their efficacy. Several flavonoids have been identified as potent inhibitors of BCRP, thereby reversing drug resistance.

Research has shown that 3',4',7-Trimethoxyflavone (TMF) can potently reverse drug resistance mediated by BCRP. nih.gov A synthesized derivative, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), demonstrated an even stronger reversal effect on drug resistance in BCRP-expressing human leukemia cells. nih.gov This compound was found to suppress the expression of BCRP and inhibit its efflux function. nih.govkeio.ac.jp The inhibitory effect of these flavones on BCRP can restore the sensitivity of cancer cells to chemotherapeutic agents. nih.gov Docking studies have suggested that some flavonoids bind to the same site on BCRP as anticancer drugs, acting as competitive inhibitors. nih.govmdpi.com

| Compound | Effect on BCRP/ABCG2 | Cell Line | Reference |

| 3',4',7-Trimethoxyflavone (TMF) | Potent reversal of drug resistance | K562/BCRP | nih.gov |

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | Stronger reversal effect than TMF; suppressed BCRP expression | K562/BCRP | nih.gov |

| 5-Fluoro-3',4',7-trimethoxyflavone (FTMF) | Reversal of drug resistance | K562/BCRP | nih.gov |

| 5,3',5'-Trihydroxy-3,6,7,4'-tetramethoxyflavone | BCRP efflux pump inhibitor | HT29SN38 | nih.govmdpi.com |

Modulation of Specific Kinases and Receptor Tyrosine Kinases (e.g., EGFRs, cMET, IGFR, VEGFRs, PDGFRs)

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role in cell signaling, controlling processes such as cell growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common feature of many cancers. Flavonoids have been shown to modulate the activity of several RTKs, including the epidermal growth factor receptor (EGFR), hepatocyte growth factor receptor (cMET), insulin-like growth factor receptor (IGFR), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).

For example, some halogenated flavone (B191248) derivatives have been shown to inhibit VEGFR2 phosphorylation, a key step in angiogenesis (the formation of new blood vessels that tumors need to grow). reading.ac.uk Other flavonoids, like oroxylin A, inhibit VEGF-induced VEGFR2 phosphorylation and its downstream signaling factors. mdpi.com Myricetin has been demonstrated to inhibit angiogenesis by blocking the expression of HIF-1α through the direct inhibition of PI3K activity, which in turn reduces the levels of VEGF. mdpi.com While direct evidence for this compound is limited in the provided results, the known activity of other flavonoids suggests a potential for interaction with these critical cancer-related kinases. The related compound 5-Hydroxy-7,3',4'-trimethoxyflavone is listed in a database of compounds interacting with IGFR. genome.jp

Immunomodulatory Effects on Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, blood vessels, and extracellular matrix that plays a crucial role in tumor progression and response to therapy. Flavonoids have been shown to exert immunomodulatory effects on the TME, influencing the activity of various immune cells.

Salvigenin, a polyoxygenated flavone, has been reported to stimulate the immune system in mice, leading to the inhibition of tumor growth. researchgate.net This therapeutic effect involves the activation of splenocyte proliferation and the modulation of cytokine production by immune cells. researchgate.net The anti-inflammatory properties of flavonoids can also contribute to an improved tumor microenvironment. nih.gov By reducing inflammation, flavonoids can help to inhibit tumor progression. nih.gov While specific studies on this compound's immunomodulatory effects are not detailed, the general properties of flavonoids suggest it may also influence the TME to exert its anticancer effects.

Antioxidant Mechanisms of Flavones

Flavonoids are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. Free radicals are highly reactive molecules that can damage cells, contributing to aging and various diseases, including cancer.

Free Radical Scavenging Activity

The free radical scavenging activity of flavonoids is a key aspect of their antioxidant mechanism. hebmu.edu.cn This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. hebmu.edu.cnalliedacademies.org In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. alliedacademies.org

Studies have shown that the structure of a flavonoid, particularly the number and position of hydroxyl groups, significantly influences its radical scavenging activity. nih.govresearchgate.net For instance, 5-hydroxy-7,3',4'-trimethoxyflavone has been shown to scavenge DPPH radicals directly. alliedacademies.org The antioxidant activity of flavonoids can be enhanced by certain structural modifications, such as fluorination at the 3-position. nih.gov Trimethoxyflavones isolated from Ocimum basilicum have demonstrated antioxidant properties, contributing to their neuroprotective effects. researchgate.net

| Flavonoid | Antioxidant Activity Measurement | Finding | Reference |

| 5-Hydroxy-7,3',4'-trimethoxyflavone | DPPH radical scavenging assay | Effective scavenger of DPPH radicals. | alliedacademies.org |

| 3-Fluoro-3',4',5'-trimethoxyflavone | DPPH radical scavenging assay | Improved radical scavenging activity compared to its non-fluorinated counterpart. | nih.gov |

| 5,6,4'-Trihydroxy-7,8,3'-trimethoxyflavone (Thymonin) | Total Oxyradical Scavenging Capacity (TOSC) assay | 1.5 times greater scavenging activity against peroxyl radicals than Trolox (a vitamin E analog). | nih.gov |

Metal Ion Chelation

The structure of flavonoids, including this compound, lends itself to the chelation of metal ions, which is a significant mechanism of their antioxidant activity. farmaciajournal.commdpi.com Metal ions, particularly transition metals like iron and copper, can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. By chelating these metal ions, flavonoids can prevent them from taking part in these damaging reactions.

Other Biologically Relevant Mechanistic Studies of Flavones

Neuroprotective Pathways

Methoxylated flavonoids, a category that includes this compound, have shown potential as neuroprotective agents. researchgate.net Their mechanisms of action are multifaceted and involve combating neurotoxin-induced damage. researchgate.net Research on related flavonoids suggests that these compounds can mitigate neuroinflammation and oxidative stress, which are key factors in the progression of neurodegenerative diseases.

One of the proposed neuroprotective mechanisms involves the modulation of signaling pathways critical for neuronal survival and function. For instance, some flavonoids have been shown to influence the Akt/CREB/BDNF pathway. nih.gov Akt, a serine/threonine kinase, plays a central role in cell survival. Its activation can lead to the phosphorylation of the cAMP-response element-binding protein (CREB), which in turn promotes the expression of brain-derived neurotrophic factor (BDNF). BDNF is crucial for neuronal survival, growth, and synaptic plasticity.

Furthermore, flavonoids may exert neuroprotective effects by modulating pathways involved in inflammation and apoptosis, such as the GSK3β/NF-κB signaling pathway. nih.gov By inhibiting glycogen (B147801) synthase kinase 3 beta (GSK3β) and the subsequent activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation, these compounds can reduce the production of pro-inflammatory mediators in the brain. nih.gov The ability of flavonoids to chelate metal ions also contributes to their neuroprotective capacity by preventing metal-induced neurotoxicity. dntb.gov.ua

Antimicrobial and Antiviral Modes of Action

Flavonoids, as a class, exhibit a broad spectrum of antimicrobial and antiviral activities. nih.govnih.gov The mechanisms underlying these activities are diverse and can involve the inhibition of microbial enzymes, disruption of microbial membranes, and interference with viral replication processes.

In terms of antibacterial action, flavonoids can inhibit bacterial DNA gyrase, disrupt cytoplasmic membrane function, and inhibit energy metabolism. nih.gov The presence and position of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton are critical for their antibacterial efficacy. mdpi.com For example, 5-hydroxy-3,7,4'-trimethoxyflavone, a structurally related compound, has demonstrated the ability to inhibit the growth of multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. nih.gov It also showed synergistic effects when combined with antibiotics like norfloxacin (B1679917) and gentamicin (B1671437). nih.gov

The antiviral activity of flavonoids has been documented against a range of viruses, including herpes simplex virus, rhinovirus, and influenza virus. researchgate.net The specific structural features of the flavonoid, such as the presence of a 3-methoxyl group and a 5-hydroxyl group, can be crucial for their antiviral effects. researchgate.net Some flavonoids have been found to inhibit viral entry into host cells. For instance, certain methoxyflavones have shown activity against the Hepatitis C virus (HCV) by inhibiting its entry into liver cells. dergipark.org.tr

Hypoglycemic Activities (e.g., Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition)

Several flavonoids have demonstrated hypoglycemic properties, making them of interest in the context of diabetes research. rjptonline.orgnih.gov One of the key molecular targets for these effects is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway. vjs.ac.vnresearchgate.net Inhibition of PTP1B enhances insulin sensitivity, leading to improved glucose uptake and lower blood glucose levels.

This compound has been identified as a compound with hypoglycemic activity, specifically showing significant inhibitory effects on PTP1B. chemfaces.commolnova.com Research has reported an IC₅₀ value of 1.85 μmol•L⁻¹ for its inhibition of PTP1B. chemfaces.commolnova.com This indicates a potent ability to block the action of this enzyme. The inhibition of PTP1B by flavonoids like this compound represents a promising mechanism for their antidiabetic potential. researchgate.net Other related flavonoids have also been investigated for their PTP1B inhibitory activity, with structure-activity relationship studies suggesting that the substitution pattern on the flavonoid core is critical for this effect. vjs.ac.vnresearchgate.net

| Compound Name |

| This compound |

| 5-hydroxy-3,7,4'-trimethoxyflavone |

| Norfloxacin |

| Gentamicin |

| Protein Kinase C |

| NADPH oxidase |

| Akt |

| CREB |

| BDNF |

| GSK3β |

| NF-κB |

| PTP1B |

| Staphylococcus aureus |

| Escherichia coli |

| Hepatitis C virus |

| Herpes simplex virus |

| Rhinovirus |

| Influenza virus |

Molecular and Cellular Mechanisms of this compound

This article delves into the intricate molecular and cellular mechanisms through which the chemical compound this compound exerts its biological activities. The focus will be on its role in antioxidant defense, metal ion chelation, and other significant biological pathways.

Enzyme-Mediated Antioxidant Defense Modulation

The antioxidant properties of many flavonoids are linked to their capacity to modulate cellular antioxidant defense systems. This often involves interactions with various enzymes responsible for either generating or neutralizing reactive oxygen species (ROS). While specific data on how this compound modulates enzymes like NADPH oxidase and Protein Kinase C (PKC) is limited, the broader activity of flavonoids provides insight into potential mechanisms.

Flavonoids are known to influence pro-oxidant enzymes. For example, some can inhibit NADPH oxidase, a primary source of ROS in many cell types. nih.gov By inhibiting this enzyme complex, the production of superoxide (B77818) radicals is reduced. Additionally, flavonoids can modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in signaling pathways that can lead to oxidative stress. mdpi.com Through the inhibition of PKC, flavonoids can indirectly suppress the activation of NADPH oxidase and the subsequent generation of ROS. mdpi.com

Metal Ion Chelation

The chemical structure of flavonoids, including this compound, enables them to chelate metal ions, a key mechanism of their antioxidant activity. farmaciajournal.commdpi.com Transition metals such as iron and copper can catalyze the Fenton reaction, which produces highly reactive hydroxyl radicals. By binding to these metal ions, flavonoids can prevent their participation in these harmful reactions.

The primary sites for metal chelation in flavonoids are the 3-hydroxy and 4-keto groups, the 5-hydroxy and 4-keto groups, and ortho-dihydroxy groups on the B-ring. researchgate.netresearchgate.net The presence of a hydroxyl group at the C-3 position in this compound, in conjunction with the C-4 keto group, forms a crucial site for binding metal ions. researchgate.netresearchgate.net This chelation process effectively sequesters the metal ion, rendering it inactive in redox cycling and thereby mitigating oxidative stress. Studies on various flavonoids have confirmed that this metal-chelating ability is a fundamental aspect of their antioxidant capacity. researchgate.netresearchgate.net

Other Biologically Relevant Mechanistic Studies of Flavones

Neuroprotective Pathways

Methoxylated flavonoids, such as this compound, have demonstrated potential as neuroprotective agents. researchgate.net Their mechanisms are complex and involve protection against neurotoxin-induced damage. researchgate.net Research on similar flavonoids indicates that these compounds can reduce neuroinflammation and oxidative stress, which are significant contributors to the progression of neurodegenerative diseases.

One proposed neuroprotective mechanism is the modulation of signaling pathways essential for neuronal survival. For instance, some flavonoids have been found to influence the Akt/CREB/BDNF pathway. nih.gov Akt, a serine/threonine kinase, is central to cell survival. Its activation can lead to the phosphorylation of the cAMP-response element-binding protein (CREB), which in turn enhances the expression of brain-derived neurotrophic factor (BDNF), a protein vital for neuronal survival, growth, and synaptic plasticity.

Furthermore, flavonoids may offer neuroprotection by modulating pathways involved in inflammation and apoptosis, such as the GSK3β/NF-κB signaling pathway. nih.gov By inhibiting glycogen synthase kinase 3 beta (GSK3β) and the subsequent activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation, these compounds can decrease the production of pro-inflammatory molecules in the brain. nih.gov The ability of flavonoids to chelate metal ions also contributes to their neuroprotective effects by preventing metal-induced neurotoxicity. dntb.gov.ua

Antimicrobial and Antiviral Modes of Action

Flavonoids as a class display a wide range of antimicrobial and antiviral activities. nih.govnih.gov The underlying mechanisms are varied and can include inhibiting microbial enzymes, disrupting microbial membranes, and interfering with viral replication.

In terms of antibacterial effects, flavonoids can inhibit bacterial DNA gyrase, disrupt cytoplasmic membrane function, and inhibit energy metabolism. nih.gov The specific arrangement of hydroxyl and methoxy groups on the flavonoid structure is critical for their antibacterial effectiveness. mdpi.com For instance, the structurally related compound 5-hydroxy-3,7,4'-trimethoxyflavone has been shown to inhibit the growth of multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. nih.gov It also exhibited synergistic effects when used with antibiotics like norfloxacin and gentamicin. nih.gov

The antiviral properties of flavonoids have been observed against several viruses, including herpes simplex virus, rhinovirus, and influenza virus. researchgate.net Specific structural features, such as the presence of a 3-methoxyl group and a 5-hydroxyl group, can be essential for their antiviral action. researchgate.net Some flavonoids have been found to block the entry of viruses into host cells. For example, certain methoxyflavones have demonstrated activity against the Hepatitis C virus (HCV) by preventing its entry into liver cells. dergipark.org.tr

Hypoglycemic Activities (e.g., Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition)

Several flavonoids have shown hypoglycemic effects, making them a subject of interest in diabetes research. rjptonline.orgnih.gov A key molecular target for these effects is Protein Tyrosine Phosphatase 1B (PTP1B), which negatively regulates the insulin signaling pathway. vjs.ac.vnresearchgate.net By inhibiting PTP1B, insulin sensitivity is enhanced, leading to better glucose uptake and lower blood glucose levels.

This compound has been identified as a compound with hypoglycemic activity, demonstrating significant inhibitory effects on PTP1B. chemfaces.commolnova.com Research has reported an IC₅₀ value of 1.85 μmol•L⁻¹ for its inhibition of PTP1B, indicating a potent ability to block this enzyme's action. chemfaces.commolnova.com The inhibition of PTP1B by flavonoids like this compound represents a promising mechanism for their potential antidiabetic effects. researchgate.net Other related flavonoids have also been studied for their PTP1B inhibitory activity, with structure-activity relationship studies indicating that the substitution pattern on the flavonoid core is crucial for this effect. vjs.ac.vnresearchgate.net

Structure Activity Relationship Sar Studies of Flavones and Trimethoxyflavone Analogues

Impact of Hydroxylation Patterns on Biological Activities

The presence and position of hydroxyl (-OH) groups on the flavone (B191248) rings are critical determinants of biological function, particularly in antioxidant and antiproliferative activities.

The hydroxyl group at the C3 position of the C-ring, which defines a flavonol, is a key pharmacophore for various biological actions. researchgate.net Its presence is crucial for potent peroxynitrite scavenging activity. researchgate.net The antioxidant potential of flavonols is significantly enhanced by this 3-OH group, which contributes to a lower bond dissociation enthalpy (BDE), making it a more effective radical scavenger. scirp.orgmdpi.com

Studies comparing flavones (lacking the 3-OH group) with flavonols (possessing the 3-OH group) consistently demonstrate the importance of this feature. For instance, Kaempferol (B1673270), which has a 3-OH group, exhibits stronger inhibitory effects on enzymes like α-glucosidase and α-amylase compared to its non-hydroxylated counterpart, apigenin (B1666066). nih.gov This enhancement is attributed to the positive mesomeric effect of the enolic 3-hydroxy group. nih.gov The antioxidant activity of a flavonoid with hydroxyl groups at positions 3, 5, 7, 3', and 4' was found to be higher than a similar compound lacking the 3-OH group. researchgate.net This confirms that the 3-hydroxyl moiety plays a positive and often essential role in the biological activities of flavonoids. researchgate.netresearchgate.net

Hydroxylation on the A and B rings also profoundly influences bioactivity. A hydroxylated B-ring is considered crucial for the antioxidant properties of flavonoids. nih.gov The number and position of these groups are key. An increasing number of hydroxyl groups on the B-ring often correlates with enhanced biological effects. For example, the apoptosis-inducing potency in tumor cells follows the order of luteolin (B72000) (3',4'-dihydroxy) > apigenin (4'-hydroxy) > chrysin (B1683763) (no B-ring hydroxyls). nih.gov

Specific hydroxylation patterns are particularly significant:

3',4'-Dihydroxyl Moiety (Catechol Group): This arrangement on the B-ring is a well-established pharmacophore critical for potent antioxidant and antiproliferative activities. researchgate.netiiarjournals.orgiiarjournals.org The importance of the 3',4'-dihydroxy feature was highlighted in a study where its methylation led to a drastic reduction in antiproliferative activity against HL60 leukemic cells. iiarjournals.orgiiarjournals.org This catechol structure is also linked to enhanced inhibition of enzymes like aldose reductase. nih.gov

5,4'-Dihydroxyl Moiety: The combination of a hydroxyl group at C5 (A-ring) and C4' (B-ring) has also been identified as an important feature for antiproliferative activity. iiarjournals.orgiiarjournals.org

A-Ring Hydroxylation: While often considered less critical than B-ring hydroxylation for antioxidant activity, hydroxyl groups on the A-ring, such as at positions C5 and C7, do contribute. mdpi.com The 5-OH group can form an intramolecular hydrogen bond with the C4-carbonyl group, which can increase lipophilicity and enhance cytotoxic effects. preprints.org Hydroxylation at positions C6 and C7 has been shown to enhance the inhibition of Akt phosphorylation. mdpi.com

Influence of Methoxy (B1213986) Group Substitution Patterns on Biological Potency and Selectivity

The substitution of hydroxyl groups with methoxy (-OCH₃) groups significantly alters a flavonoid's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological potency and selectivity. mdpi.com

The biological effect of methoxylation is highly dependent on the position of the methoxy group.

A-Ring Methoxylation: The position of methoxy groups on the A-ring can have a significant impact. In studies on antiproliferative activity, 5-methoxy and 7-methoxyflavones showed moderate activity, whereas 6-methoxyflavone (B191845) was inactive. iiarjournals.orgiiarjournals.org Generally, an increase in the number of methoxy groups on the A-ring was found to enhance antiproliferative activity. iiarjournals.org Conversely, for flavanone-derived lactones, a methoxy group at C8 resulted in lower cytotoxic activity. nih.gov Specific substitutions can also confer targeted activities; for example, 7-methoxyflavone (B191842) is a potent inhibitor of aromatase, an enzyme relevant in hormone-sensitive cancers. nih.gov

B-Ring Methoxylation: Increasing the number of methoxy groups on the B-ring has been shown to reduce antiproliferative activity in some cell lines. iiarjournals.org However, in other contexts, B-ring methoxylation is beneficial. A methoxy group at the 4'-position was found to confer the strongest anti-cancer activity in a series of flavanone-derived lactones. nih.gov The 4'-methoxy group has also been linked to enhanced anti-inflammatory effects. mdpi.com

The subtle repositioning of methoxy groups can fine-tune the biological profile of a flavone, enhancing certain activities while diminishing others. mdpi.com

Direct comparisons between methoxylated flavonoids and their corresponding hydroxylated (demethoxylated) analogues reveal critical insights into the role of methylation.

Methoxylation often leads to greater potency. In a study on human oral squamous carcinoma cells, 5,7,4'-trimethoxyflavone was found to be approximately eight times more potent as an antiproliferative agent than its hydroxylated analogue, apigenin. nih.gov Similarly, 5,7-dimethoxyflavone (B190784) was significantly more potent than its analogue, chrysin. nih.gov This increased potency is attributed not to enhanced cellular uptake but to greater metabolic stability, which improves bioavailability. nih.gov

However, this trend is not universal. In some cases, the hydroxyl group is essential for activity, and its methylation is detrimental. For example, the methylation of the 3',4'-dihydroxy (catechol) moiety in flavones was found to drastically reduce their antiproliferative activity, indicating that the free hydroxyls are necessary for the mechanism of action in that specific context. iiarjournals.org This highlights that the effect of methoxylation is highly dependent on the specific substitution pattern and the biological target being investigated. reading.ac.uk

| Compound | Compared Analogue | Biological Assay | Finding | Source |

|---|---|---|---|---|

| 5,7,4'-Trimethoxyflavone | Apigenin (5,7,4'-Trihydroxyflavone) | Antiproliferative (SCC-9 cells) | Trimethoxyflavone was ~8x more potent (IC₅₀ of 5 µM vs. 40 µM). | nih.gov |

| 5,7-Dimethoxyflavone | Chrysin (5,7-Dihydroxyflavone) | Antiproliferative (SCC-9 cells) | Dimethoxyflavone was significantly more potent. | nih.gov |

| 3',4'-Dimethoxyflavone | 3',4'-Dihydroxyflavone | Antiproliferative (HL60 cells) | Methylation of hydroxyl groups drastically reduced activity. | iiarjournals.org |

Stereochemical Influences on Structure-Activity Relationships

While the core flavone structure is largely planar, stereochemistry—the three-dimensional arrangement of atoms—can become a critical factor in biological activity, particularly for flavonoid derivatives or during interactions with chiral biological macromolecules like proteins and receptors. mdpi.com

For certain flavonoid classes, the stereochemistry at the C2 and C3 positions of the C-ring is important for activity and selectivity. nih.gov In a study investigating flavonoids as opioid receptor ligands, the specific 3D arrangement at these positions was found to be crucial for determining their antagonist effects. nih.gov

Although many synthetic approaches to flavonoids tend to ignore the stereochemistry, it is an important consideration. mdpi.com The relative orientation of the B-ring to the A-C ring system can be influenced by bulky substituents, affecting how the molecule fits into a receptor's binding pocket. Furthermore, the presence of adjacent hydroxyl and methoxy groups can impact the stereospecificity of the flavone, a factor that merits further exploration in SAR studies. mdpi.com For the achiral, planar structure of 3-Hydroxy-2',4',7-trimethoxyflavone, stereochemical considerations are most relevant to its specific binding conformation when interacting with chiral biological targets.

In Vitro Cellular and Biochemical Research Models

Mammalian Cell Culture Systems for Mechanistic Elucidation

Macrophage Cell Lines (e.g., RAW 264.7) for Inflammation Studies

The RAW 264.7 macrophage cell line is a widely used model to study inflammatory processes. In studies involving 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF), a structurally related compound, lipopolysaccharide (LPS)-induced RAW 264.7 macrophages have been employed to investigate its anti-inflammatory potential. medchemexpress.comresearchgate.net Research has shown that HTMF can significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in these cells. medchemexpress.comignited.in Furthermore, it has been observed to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). medchemexpress.com At the transcriptional level, HTMF has been found to decrease the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). medchemexpress.comignited.in Similarly, other trimethoxyflavone derivatives like 5,7,4′-trimethoxyflavone and 3,5,7-trimethoxyflavone (B1676842) have also demonstrated the ability to reduce NO production in LPS-stimulated RAW 264.7 cells. mdpi.com

| Compound | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | RAW 264.7 | Inhibition of NO and PGE2 production; reduction of TNF-α, IL-6, and IL-1β; decreased iNOS and COX-2 mRNA expression. | medchemexpress.comignited.in |

| 5,7,4′-Trimethoxyflavone | RAW 264.7 | Dose-dependent reduction of NO production. | mdpi.com |

| 3,5,7-Trimethoxyflavone | RAW 264.7 | Suppression of NO production. | mdpi.com |

Cancer Cell Lines for Antiproliferative and Apoptosis Research (e.g., HL-60 leukemic cells, K562/BCRP cells, triple-negative mammary cancer cells, human cervical cancer cells, colorectal cancer cells)

The antiproliferative and pro-apoptotic effects of trimethoxyflavones have been investigated in a variety of cancer cell lines.

HL-60 Leukemic Cells: Polymethoxyflavones (PMFs) have been shown to inhibit the growth of human leukemia HL-60 cells in vitro by suppressing proliferation and promoting apoptosis. iiarjournals.orgiiarjournals.org

K562/BCRP Cells: In the context of multidrug resistance, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has demonstrated a potent reversal effect on drug resistance mediated by the breast cancer resistance protein (BCRP)/ATP-binding cassette subfamily G member 2 (ABCG2) in human leukemia K562/BCRP cells. nih.govkeio.ac.jpresearchgate.net HTMF was found to be more effective than 3',4',7-trimethoxyflavone (TMF) in reversing resistance to the anticancer drug SN-38. nih.govresearchgate.net It achieved this by inhibiting BCRP-mediated efflux and suppressing the expression of the BCRP protein. nih.govkeio.ac.jpresearchgate.net

Triple-Negative Breast Cancer Cells: While direct studies on 3-Hydroxy-2',4',7-trimethoxyflavone are limited, research on related polymethoxyflavones like nobiletin (B1679382) has shown inhibition of cell proliferation and induction of apoptosis in triple-negative breast cancer cells. peerj.com

Human Cervical Cancer Cells: Extracts containing various methoxyflavones, including 5,7,4′-trimethoxyflavone and 5-hydroxy-3,7,4′-trimethoxyflavone, have been shown to inhibit the growth of cervical cancer HeLa cells. nih.govmdpi.com

Colorectal Cancer Cells: A related compound, 5-hydroxy-7-methoxyflavone, has been shown to inhibit the proliferation of HCT-116 human colorectal carcinoma cells. researchgate.net Another study highlighted that 3′,4′,5′,5,7-pentamethoxyflavone (PMF) was more potent at inhibiting the growth of murine adenoma cells compared to apigenin (B1666066) and tricin. aacrjournals.org

| Compound/Extract | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Polymethoxyflavones | HL-60 | Inhibition of cell growth, suppression of proliferation, and induction of apoptosis. | iiarjournals.orgiiarjournals.org |

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | K562/BCRP | Potent reversal of BCRP-mediated drug resistance; stronger effect than TMF. | nih.govkeio.ac.jpresearchgate.net |